N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCORZQNAZIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 2-bromo-4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide as an anticancer agent. The benzimidazole moiety is known to interact with tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Another notable application is in antimicrobial research. The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : Research published in Antibiotics journal indicated that modifications to the benzimidazole structure enhanced its antibacterial efficacy against resistant strains of Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways, such as kinases involved in cancer signaling.
Case Study : A publication in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibited the activity of a specific kinase involved in cell signaling pathways associated with cancer progression .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| EGFR | 70% |
| VEGFR | 65% |
Material Science Applications
The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).
OLED Development
Recent advancements have shown that compounds containing benzimidazole can be used as electron transport materials in OLEDs due to their favorable electronic properties.
Case Study : Research conducted by Materials Science & Engineering demonstrated that incorporating this compound into OLED devices improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogous benzimidazole-containing benzamides:
Key Observations:
- Substituent Effects : The methoxy group in the target compound is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing bromo or nitro groups in analogs .
- Thermal Stability: Amino-linked benzimidazole derivatives (e.g., compound 2a in ) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular hydrogen bonding . The target compound’s direct benzimidazole attachment may reduce thermal stability relative to 2a but improve it compared to bromo-substituted analogs.
- Density and pKa : The bromo analog () has a predicted density of 1.535 g/cm³ and pKa ~11.22, whereas the methoxy group in the target compound may lower density and slightly increase basicity due to its electron-donating nature .
Spectral and Electronic Characteristics
- IR Spectroscopy : The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with related benzamides . The absence of a C=S band (1243–1258 cm⁻¹) distinguishes it from thioamide derivatives like W1 .
- 1H NMR: The methoxy protons (δ ~3.8–4.0 ppm) are a diagnostic feature, absent in bromo or nitro analogs. Benzimidazole NH protons typically appear at δ ~10–12 ppm .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and related case studies, highlighting its therapeutic implications.
1. Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H18N2O2
- Molecular Weight : 334.37 g/mol
- IUPAC Name : this compound
The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
2. Synthesis
The synthesis of this compound typically involves:
- Formation of the benzimidazole core : This can be achieved through the condensation of o-phenylenediamine with carboxylic acids.
- Substitution reactions : The introduction of the methoxy group and the phenyl ring at specific positions is conducted using standard organic synthesis techniques such as nucleophilic substitution.
3.1 Anticancer Activity
Research indicates that compounds containing the benzimidazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit human topoisomerase I (Hu Topo I), an essential enzyme for DNA replication and repair:
- Inhibition Concentration (IC50) : The compound demonstrated an IC50 value comparable to established chemotherapeutics like camptothecin, suggesting potent anticancer activity against various cancer cell lines .
The mechanism through which this compound exerts its effects includes:
- DNA Interaction : The compound binds to DNA, leading to stabilization and interference with topoisomerase activity, ultimately causing cell cycle arrest in the G2/M phase .
- Cell Viability Assays : In vitro studies using various cancer cell lines have shown that this compound significantly reduces cell viability, indicating its potential as a therapeutic agent .
4.1 Study on Antitumor Activity
A recent study evaluated a series of benzimidazole derivatives, including this compound, against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The findings revealed:
| Compound | GI50 Value (µM) | Target Enzyme |
|---|---|---|
| This compound | 16 | Hu Topo I |
| Camptothecin | 15 | Hu Topo I |
This data highlights the competitive efficacy of the compound relative to established treatments .
4.2 Evaluation in Animal Models
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups, further supporting its anticancer properties .
5. Conclusion
This compound exhibits promising biological activity, particularly as an anticancer agent through its interaction with DNA and inhibition of topoisomerase I. Continued research into its pharmacodynamics and potential clinical applications is warranted.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminophenol derivatives with carboxylic acids to form the benzimidazole core. For example:
Formation of the benzimidazole ring via cyclization under acidic conditions (e.g., HCl) .
Coupling the benzimidazole intermediate with 4-methoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Purification via recrystallization (methanol/water) or column chromatography .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR to verify proton environments and carbon backbone, particularly distinguishing methoxy (-OCH) and benzimidazole proton signals .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm for the benzamide) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) .
- X-ray crystallography (if crystalline): Resolve 3D structure and hydrogen bonding patterns .
Q. What are the standard protocols for assessing its solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, analyzed via HPLC to track decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to alter electronic effects on binding .
- Bioisosteric replacement : Substitute the benzamide with sulfonamide or thiazole moieties to enhance target affinity .
- In-silico modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like kinases or DNA .
- Assay design : Test derivatives against cancer cell lines (e.g., HCT116, H460) using propidium iodide assays for cytotoxicity .
Q. How to resolve contradictions in biological assay data (e.g., varying IC values)?
- Methodological Answer :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays vs. flow cytometry) .
- Batch consistency : Ensure compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO toxicity controls) .
Q. What strategies improve its pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve circulation time .
- Metabolic stability : Test in liver microsomes to identify vulnerable sites for structural blocking (e.g., fluorination) .
Q. How to investigate its mechanism of action in complex biological systems?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes and mass spectrometry to identify binding proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics post-treatment to map affected pathways (e.g., apoptosis, DNA repair) .
- In vivo models : Evaluate efficacy in xenograft models while monitoring toxicity via histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
